![molecular formula C31H39O2PSi3 B14913796 (2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)
(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organosilicon compound It is characterized by the presence of a trisiloxane group attached to a biphenyl structure, which is further bonded to a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is the hydrosilylation reaction, where a trisiloxane precursor reacts with a biphenyl derivative in the presence of a platinum complex catalyst . The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Hydrosilylation: The trisiloxane group can react with unsaturated compounds to form new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Hydrosilylation: Platinum or rhodium complexes are often used as catalysts under inert atmosphere and moderate temperatures.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated biphenyl derivatives.
Hydrosilylation: Silicon-containing organic compounds with new Si-C bonds.
Scientific Research Applications
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound can be incorporated into polymers to improve their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is largely dependent on its role in specific applications:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating various catalytic cycles.
Materials Science: The trisiloxane group interacts with polymer matrices, enhancing their properties through physical and chemical interactions.
Pharmaceuticals: It can interact with cell membranes, potentially altering their permeability and facilitating the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsiloxy)methylsilane: Another organosilicon compound with similar hydrophobic properties.
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-: A simpler trisiloxane derivative used in various industrial applications.
Uniqueness
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its combination of a trisiloxane group with a biphenyl and diphenylphosphane moiety This structure imparts a combination of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds
Properties
Molecular Formula |
C31H39O2PSi3 |
|---|---|
Molecular Weight |
558.9 g/mol |
IUPAC Name |
[2-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H39O2PSi3/c1-35(2,3)32-37(7,33-36(4,5)6)31-25-17-15-23-29(31)28-22-14-16-24-30(28)34(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-25H,1-7H3 |
InChI Key |
DPVVDNWXPCDYDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


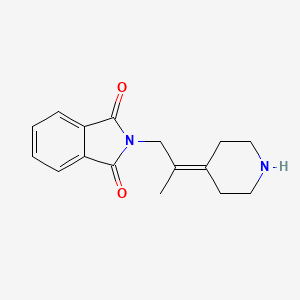
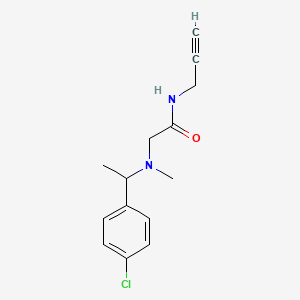
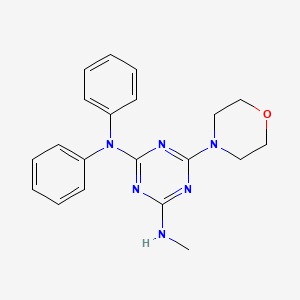
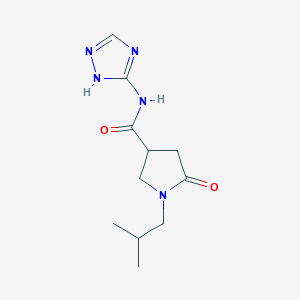
![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)
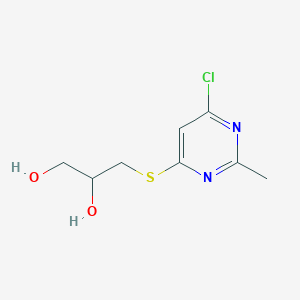




![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)



